4,6-Dichloroguaiacol

Toxicology Apoptosis Human Lymphocytes

Environmental researchers face isomer misidentification when sourcing chloroguaiacols for pulp effluent studies. 4,6-Dichloroguaiacol (CAS 16766-31-7) is the exact isomer detected in bleach liquor and specified in EPA analytical methods. • Confirmed component of spent bleach liquor; essential reference standard for GC-MS environmental monitoring and regulatory compliance. • Resistant to Acinetobacter spp. degradation due to 6-chloro substitution; ideal model substrate for bioremediation recalcitrance studies. • Does not induce apoptosis in human lymphocytes, unlike 4,5-dichloroguaiacol and tetrachloroguaiacol; critical negative control in SAR toxicology. Order this specific isomer to ensure data reproducibility across environmental fate and mechanistic toxicology research.

Molecular Formula C7H6Cl2O2
Molecular Weight 193.02 g/mol
CAS No. 16766-31-7
Cat. No. B190118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloroguaiacol
CAS16766-31-7
Synonyms4,6-DICHLOROGUAIACOL
Molecular FormulaC7H6Cl2O2
Molecular Weight193.02 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)Cl)Cl)O
InChIInChI=1S/C7H6Cl2O2/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,10H,1H3
InChIKeyRHQIMIYFOSAUQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloroguaiacol Technical Profile


4,6-Dichloroguaiacol (4,6-DCG), IUPAC name 2,4-dichloro-6-methoxyphenol, is a chlorinated guaiacol derivative with the molecular formula C7H6Cl2O2 and a molecular weight of 193.03 g/mol [1]. This compound is a significant environmental pollutant, primarily generated as a byproduct during the chlorine bleaching process in pulp and paper production [2], leading to its frequent detection in aquatic ecosystems [3]. In research contexts, 4,6-DCG is utilized as an analytical reference standard and in toxicological studies to investigate the effects of chlorinated phenolics on biological systems, including its demonstrated ability to induce biochemical and morphological changes in human peripheral blood lymphocytes in vitro .

Why 4,6-Dichloroguaiacol Cannot Be Substituted


The unique substitution pattern of 4,6-Dichloroguaiacol, specifically the presence of a chlorine atom at the 6-position adjacent to a methoxy group, critically alters its physicochemical and biological behavior compared to closely related chloroguaiacol isomers. This structural feature confers a distinct resistance to microbial degradation and modulates its toxicological profile, including a notable absence of apoptotic induction at tested concentrations in human lymphocytes [1]. Therefore, procuring the incorrect chloroguaiacol isomer (e.g., 4,5-Dichloroguaiacol) or a generic chlorophenol for environmental fate, toxicology, or analytical studies will yield results that are not representative of 4,6-DCG's specific properties, leading to flawed conclusions and wasted resources. The following quantitative evidence demonstrates these critical differentiations.

Differentiation Evidence for 4,6-Dichloroguaiacol


Attenuated Apoptosis vs. 4,5-DCG and TeCG

In a direct head-to-head comparison, 4,6-dichloroguaiacol (4,6-DCG) did not induce significant apoptosis in human peripheral blood lymphocytes across a dose range of 0.2–25 ppm, as measured by changes in mitochondrial transmembrane potential (ΔΨm). This is in stark contrast to its close analog, 4,5-dichloroguaiacol (4,5-DCG), and the more highly chlorinated tetrachloroguaiacol (TeCG), which both demonstrated a dose-dependent increase in apoptosis [1].

Toxicology Apoptosis Human Lymphocytes

DNA Base Oxidation: Lower than Pentachlorophenol

A cross-study analysis shows that while 4,6-DCG induces DNA base oxidation, its oxidative potential is significantly lower than that of the more highly chlorinated pentachlorophenol (PCP). In human lymphocytes treated with 5 μg/mL, PCP induced a higher level of DNA oxidation than 4,6-DCG. Furthermore, a general class-level observation is that an increase in the number of chlorine atoms on the phenol ring correlates with increased DNA damage [1].

Genotoxicity DNA Oxidation Comet Assay

Microbial Degradation Resistance

A direct head-to-head study on microbial degradation revealed that Acinetobacter junii strain 5ga, when grown on guaiacol, was capable of degrading 4-chloroguaiacol and 4,5-dichloroguaiacol. However, under identical conditions, the strain was unable to degrade 4,6-dichloroguaiacol. The study concludes that substitution at the 6-position in the ring prevents metabolism of the compound [1]. This is corroborated by another study where A. lwoffii RB2 showed 0% dechlorination of 4,6-dichloroguaiacol, compared to 28% and 95% for 4-chloroguaiacol and 5-chloroguaiacol, respectively [2].

Bioremediation Environmental Fate Biodegradation

Major Isomer in Pulp Mill Effluent

Analysis of spent bleach liquor from a pine kraft pulp mill revealed a distinct profile of chlorinated guaiacols. While 3,4,5-trichloroguaiacol was present at the highest concentration (1.57 ppm), 4,6-dichloroguaiacol was also identified and quantified among the major components, alongside tetrachloroguaiacol (1.21 ppm) and 4,5-dichloroguaiacol (0.42 ppm) [1]. This confirms 4,6-DCG is a significant and unique component of the complex pollutant mixture.

Environmental Analysis Pulp Mill Effluent Pollutant Profiling

Weak Antimicrobial Biofilm Activity

Contrary to the general antimicrobial properties often associated with the guaiacol scaffold, 4,6-DCG exhibits weak activity. A direct assay against Enterococcus faecalis biofilm formation yielded an IC50 of 125,000 nM (125 μM) [1]. This is substantially higher (i.e., much less potent) than other reported IC50 values for chlorinated phenolics against various bacterial strains, highlighting that chlorination at the 4,6-positions does not confer potent antibacterial activity for this target.

Antimicrobial Activity Biofilm Enterococcus faecalis

Validated Application Scenarios for 4,6-Dichloroguaiacol


Analytical Reference Standard for Pulp Mill Effluents

4,6-Dichloroguaiacol is a confirmed, quantifiable component of spent bleach liquor from pulp mills [1]. Its unique chromatographic and mass spectral properties make it an essential analytical reference standard for accurate identification and quantification in complex environmental samples. Using this specific isomer ensures precise monitoring of this persistent pollutant, which is crucial for regulatory compliance and assessing the effectiveness of effluent treatment processes [2].

Model Compound for Biodegradation Recalcitrance

The resistance of 4,6-DCG to degradation by Acinetobacter species, in stark contrast to its 4,5-dichloro isomer [3], makes it an ideal model substrate for investigating the biochemical and genetic basis of recalcitrance in chlorinated aromatics. Research employing this compound can elucidate the specific steric or electronic constraints imposed by the 6-chloro substituent on key catabolic enzymes like O-demethylases [3]. This is vital for developing engineered strains or bioremediation strategies targeting persistent pollutants.

Negative Control in Apoptosis Studies

In toxicological assessments, 4,6-DCG serves as a valuable comparative compound due to its inability to induce apoptosis in human lymphocytes under conditions where structurally similar compounds (e.g., 4,5-dichloroguaiacol, tetrachloroguaiacol) are potent inducers [4]. This specific activity profile allows researchers to dissect the structure-activity relationships governing the apoptotic potential of chlorinated guaiacols, providing a critical negative control or low-activity reference point in mechanistic studies [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,6-Dichloroguaiacol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.